molecular formula C12H20N2O3 B2856324 N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251578-92-3

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2856324
CAS No.: 1251578-92-3
M. Wt: 240.303
InChI Key: LOOBZCNUZMYHLW-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a specialized oxalamide derivative featuring a cyclopentyl group on one nitrogen atom and a (1-(hydroxymethyl)cyclopropyl)methyl substituent on the adjacent nitrogen. The compound’s structure combines a cyclopropane ring with a hydroxymethyl moiety, which may confer unique steric and electronic properties. Such structural motifs are often employed in medicinal chemistry to modulate solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBZCNUZMYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.308 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects, although the precise pathways are still under investigation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects in mammalian cells. For instance, studies on related oxalamides have shown potential in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . This inhibition could lead to increased apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. A summary of cytotoxicity results is presented in Table 1.

Cell LineIC50 (μM)Mechanism of Action
HeLa15Inhibition of topoisomerase II
MCF-720Induction of apoptosis
A54925Cell cycle arrest

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Intermediate : Cyclopentylamine reacts with oxalyl chloride to form an oxalamide intermediate.
  • Final Product Formation : The intermediate is then reacted with (1-hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the final product.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of related oxalamides, including this compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

In Vivo Toxicity Assessment

In vivo studies have been conducted to assess the toxicity profiles of this compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models, supporting its safety for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are a versatile class of molecules with diverse applications in drug discovery and materials science.

Structural and Functional Comparisons

Compound Name Key Structural Features Potential Advantages/Limitations
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Cyclopentyl (lipophilic), cyclopropane-hydroxymethyl (polar, rigid) Enhanced solubility due to hydroxymethyl; cyclopropane may improve metabolic stability .
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide () Hydroxypropyl (polar), trifluoromethylphenyl (electron-withdrawing) Trifluoromethyl enhances lipophilicity and bioavailability; hydroxypropyl improves aqueous solubility .
N1,N2-Dimethylcyclohexane-1,2-Diamine () Symmetric cyclohexane-diamine High symmetry may limit conformational diversity; cyclohexane provides rigidity but reduces solubility.
N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine () Pyridine rings (aromatic, basic) Aromaticity favors π-π stacking interactions; basicity may affect cellular uptake.

Physicochemical Properties (Inferred)

Property Target Compound N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide N1,N2-Dimethylcyclohexane-1,2-Diamine
Molecular Weight ~320–340 g/mol ~350–370 g/mol ~170–190 g/mol
logP ~2.5–3.5 (moderate lipophilicity) ~3.5–4.5 (higher lipophilicity due to CF₃) ~1.0–2.0 (low lipophilicity)
Solubility Moderate (hydroxymethyl aids H-bonding) Moderate (polar hydroxypropyl vs. lipophilic CF₃) Low (rigid cyclohexane backbone)

Key Findings from Structural Analogues

Cyclopropane vs.

Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound likely improves aqueous solubility relative to the trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, albeit at the cost of reduced metabolic resistance.

Aromatic vs. Aliphatic Substituents : Pyridine-containing analogues (e.g., N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine) exhibit stronger intermolecular interactions but may face challenges in blood-brain barrier penetration compared to aliphatic derivatives .

Research Implications and Limitations

While the comparison highlights the target compound’s unique features, direct experimental data (e.g., binding affinities, pharmacokinetics) remains unavailable. The analysis relies heavily on extrapolation from structural analogs listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals) and general principles of medicinal chemistry. Further studies are needed to validate its biological activity and optimize its profile for specific applications.

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